

Application Notes and Protocols: Asymmetric Synthesis of Antifungal Intermediates Using Ketoreductases

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Compound of Interest

Compound Name: 2-(3,4-Dichlorophenyl)ethanol

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Introduction

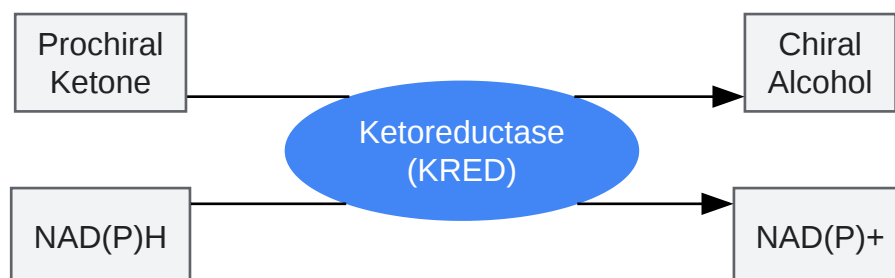
Ketoreductases (KREDs) are a class of NAD(P)H-dependent oxidoreductase enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols.[1] This capability makes them powerful biocatalysts in the pharmaceutical industry for producing enantiomerically pure intermediates, which are crucial for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3] The use of KREDs offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions (neutral pH, ambient temperature), and reduced environmental impact, aligning with the principles of green chemistry.[4] Chiral alcohols are key building blocks for numerous antifungal agents, such as those in the azole class (e.g., miconazole, isavuconazole, posaconazole), where specific stereochemistry is essential for therapeutic activity.[2][5][6][7]

These application notes provide an overview and detailed protocols for utilizing ketoreductases in the synthesis of key chiral intermediates for antifungal drugs.

Asymmetric Reduction of a Prochiral Ketone

The fundamental reaction catalyzed by a ketoreductase involves the transfer of a hydride from the nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of a ketone substrate. A proton is simultaneously transferred from a catalytic acid residue (typically a Tyrosine) in the

enzyme's active site to the carbonyl oxygen.[2] This process generates a chiral alcohol with high stereopurity.



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Caption: General schematic of a ketoreductase (KRED) catalyzed reaction.

Application 1: Synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol

(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a critical chiral intermediate for the synthesis of several widely used imidazole antifungal agents, including miconazole and sertaconazole.[2] The asymmetric reduction of the corresponding prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, can be efficiently achieved using a ketoreductase from *Scheffersomyces stipitis* (SsCR).[8]

Quantitative Data Summary

Enzyme	Substrate	Substrate Conc. (g/L)	Product	Yield (%)	Enantiomeric Excess (e.e.) (%)	Reference
SsCR from <i>Scheffersomyces stipitis</i>	2-chloro-1-(2,4-dichlorophenyl)ethanone	67	(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol	88.2	99.9	[8]
KRED from <i>Lactobacillus kefir</i>	2-chloro-1-(2,4-dichlorophenyl)ethanone	100-300	(S)-2-chloro-1-(2,4-dichlorophenyl)ethanol	>99 (conversion)	>99.5	[9]

Application 2: Synthesis of Isavuconazole Intermediate

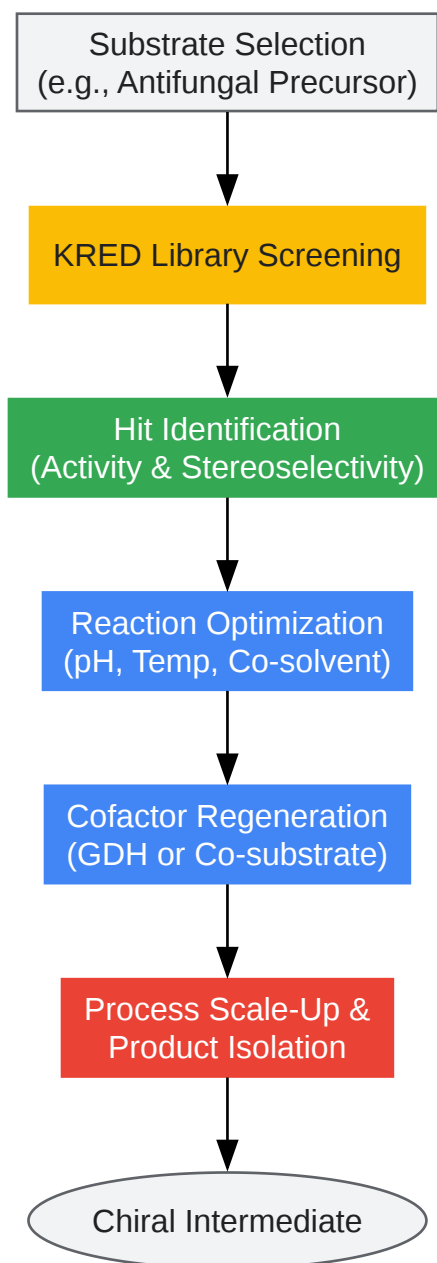
Isavuconazole is a broad-spectrum triazole antifungal agent.[10][11] Its synthesis involves a key chiral alcohol intermediate, which can be produced via the asymmetric reduction of a ketone precursor. While various synthetic routes exist, biocatalysis offers an efficient and environmentally friendly alternative to traditional chemical methods.[5][10][11] An engineered benzaldehyde lyase has been used to form a key α -hydroxymethyl ketone precursor, which is then further processed.[10][11] Alternatively, ketoreductases can be employed to stereoselectively reduce a ketone precursor to the desired chiral alcohol.

Quantitative Data Summary

Enzyme	Substrate	Product	Overall Yield (%)	Notes	Reference
Engineered Benzaldehyde Lyase (BAL)	2,5-difluorobenzaldehyde	Isavuconazole	28.9	Chemo-enzymatic route, TSY of 17.2 g·L ⁻¹ ·day ⁻¹ . [10][11]	[10][11]
(R)-carbonyl reductase	Compound (4) (ketone precursor)	Compound (1) (chiral alcohol)	81 (ketone synthesis), N/A (reduction)	The patent describes the reduction step but does not specify yield.[12]	[12]

Experimental Workflow and Protocols

A typical workflow for developing a KRED-based synthesis involves screening for a suitable enzyme, optimizing reaction conditions, and scaling up the process, often incorporating a cofactor regeneration system.



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Caption: Workflow for developing a KRED-catalyzed synthesis process.

Protocol 1: General Ketoreductase Activity Assay

This protocol describes a standard spectrophotometric assay to measure KRED activity by monitoring the decrease in NADPH absorbance at 340 nm.[13][14]

Materials:

- Purified ketoreductase or cell lysate containing the enzyme
- Potassium phosphate buffer (100 mM, pH 7.0)[13]
- Prochiral ketone substrate (e.g., 2-chloro-1-(2,4-dichlorophenyl)ethanone)
- Substrate solvent (e.g., DMSO, isopropanol)[13]
- NADPH or NADH stock solution (e.g., 10 mM in buffer)
- UV/Vis spectrophotometer or microplate reader capable of reading at 340 nm
- Cuvettes or UV-transparent microplates

Procedure:

- Prepare a stock solution of the ketone substrate (e.g., 100 mM) in a suitable organic co-solvent like DMSO.[13]
- Prepare a reaction mixture in a cuvette or microplate well. For a 1 mL final volume:
 - 880 μ L of 100 mM Potassium phosphate buffer (pH 7.0)
 - 100 μ L of ketone substrate stock solution (for a final concentration of 10 mM)
 - 10 μ L of 10 mM NADPH stock solution (for a final concentration of 0.1 mM)
- Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).[4]
- Initiate the reaction by adding 10 μ L of the KRED enzyme solution.
- Immediately begin monitoring the decrease in absorbance at 340 nm over time.
- Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
- One unit (U) of KRED activity is defined as the amount of enzyme that catalyzes the oxidation of 1 μ mol of NAD(P)H per minute under the specified conditions. Use the Beer-Lambert law ($\epsilon_{\text{NAD(P)H}}$ at 340 nm = 6.22 mM⁻¹ cm⁻¹).[13][15]

Protocol 2: Optimization of Reaction Conditions

To maximize yield and stereoselectivity, key reaction parameters should be optimized.^[4]^[13]

1. pH Optimization:

- Prepare a series of buffers with different pH values (e.g., pH 6.0 to 8.0 in 0.5 unit increments).^[13]
- Perform the KRED activity assay (Protocol 1) in each buffer to determine the optimal pH.

2. Temperature Optimization:

- Perform the KRED activity assay at various temperatures (e.g., 20°C to 40°C in 5°C increments).^[13]
- Plot activity versus temperature to identify the optimum. Note that stereoselectivity can also be temperature-dependent.^[13]

3. Co-solvent Tolerance:

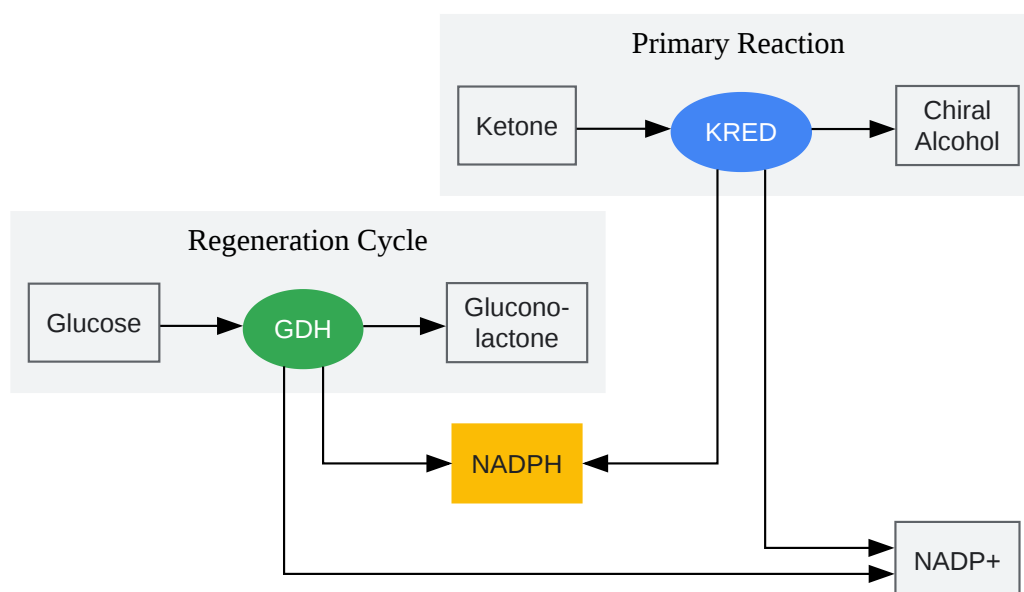
- Many ketone substrates have poor aqueous solubility and require a water-miscible organic co-solvent (e.g., DMSO, isopropanol).^[13]
- Set up reactions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).
- Measure the enzyme activity at each concentration to find the optimal balance between substrate solubility and enzyme stability, as high concentrations can denature the enzyme.
^[13]

4. Substrate and Cofactor Concentration:

- Vary the substrate concentration (e.g., 10 mM to 200 mM) to assess potential substrate inhibition.
- Ensure the cofactor is not limiting. For analytical assays, a concentration of 0.1-0.2 mM is common.^[4]^[13] For preparative scale, a cofactor regeneration system is necessary.

Protocol 3: Whole-Cell Biotransformation with Cofactor Regeneration

For preparative synthesis, using whole cells expressing the KRED and a cofactor regeneration system is often more cost-effective.[2] This protocol describes a typical setup using a second enzyme, glucose dehydrogenase (GDH), to regenerate NADPH from NADP⁺. [14][16]



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Caption: KRED reaction coupled with a GDH/glucose cofactor regeneration system.

Materials:

- Recombinant E. coli cells expressing the desired KRED (as lyophilized powder or cell paste)
- Glucose Dehydrogenase (GDH)

- Potassium phosphate buffer (100 mM, pH 7.0)
- Ketone substrate
- D-Glucose
- NADP⁺ (catalytic amount, e.g., 0.1 mM)
- Organic solvent for extraction (e.g., ethyl acetate)
- Temperature-controlled shaker

Procedure:

- In a reaction vessel, suspend the whole cells (e.g., 50 g/L) in the phosphate buffer.
- Add D-glucose to a final concentration of 1.2 equivalents relative to the substrate (e.g., 120 mM for a 100 mM substrate reaction).
- Add GDH (e.g., 5-10 U/mL) and a catalytic amount of NADP⁺ (e.g., 0.1 mM).
- Dissolve the ketone substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture to the desired final concentration (e.g., 100 mM).
- Incubate the reaction in a shaker at the optimal temperature (e.g., 30°C) and agitation speed (e.g., 150-200 rpm).[4]
- Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC to determine substrate conversion and product enantiomeric excess.
- Once the reaction is complete, centrifuge the mixture to remove the cells.
- Extract the supernatant with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude chiral alcohol product for further purification.[5]

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